molecular formula C23H21FN2O4 B2541895 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021060-04-7

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No. B2541895
CAS RN: 1021060-04-7
M. Wt: 408.429
InChI Key: IMNZGWPRIBHQKS-UHFFFAOYSA-N
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Description

The compound "5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one" is a chemical entity that appears to be related to a class of compounds that involve piperazine rings and aromatic systems. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share some structural features, such as the presence of a piperazine ring and aromatic substituents. For instance, the first paper describes the synthesis of a piperazine derivative with a benzyl group, which is a common structural motif in medicinal chemistry due to its pharmacological properties . The second paper discusses compounds with a benzoxazolinone ring system and a fluorophenylpiperazine moiety, which suggests relevance to the target compound in terms of the piperazine and fluorophenyl components .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, oxidation, reductive amination, chlorination, and cyclization . These methods are typical in the synthesis of complex organic molecules, particularly those containing heterocyclic rings like piperazines. The synthesis route for the target compound would likely involve similar strategies, with the key steps tailored to introduce the specific functional groups present in the compound, such as the benzyloxy moiety and the pyranone ring.

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound has been characterized using techniques like 1H NMR and MS analyses . These methods are crucial for confirming the structure of synthesized compounds. The target compound would also be expected to have a planar aromatic system, as seen in the benzoxazolinone ring systems of the related compounds . The piperazine ring is likely to adopt a chair conformation, providing a three-dimensional aspect to the molecule's overall structure.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine rings and aromatic systems can be quite diverse. The related compounds exhibit intermolecular C-H...O contacts, which are indicative of potential hydrogen bonding interactions . These interactions could influence the reactivity and binding properties of the target compound, especially in a biological context. The segregated interactions between different parts of the molecule, such as the benzoxazolinone and fluorophenylpiperazine portions, suggest that the compound may have distinct reactive sites that could be exploited in further chemical transformations or in interactions with biological targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly provided, we can infer from related compounds that it would exhibit characteristics typical of aromatic heterocyclic compounds. This includes a certain degree of planarity, potential for intermolecular interactions, and the presence of multiple functional groups that can affect solubility, melting point, and other physicochemical parameters. The fluorine atom in the fluorophenyl group could influence the compound's lipophilicity and electronic properties, which are important factors in drug design and the study of chemical reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has focused on developing novel compounds with potential therapeutic applications. For example, the study on the thermal eliminations from 3,6-di-hydropyrazines explores the synthesis of pyrazine derivatives, highlighting the importance of these compounds in chemical synthesis and potential applications in drug development (Blake, Porter, & Sammes, 1972). Similarly, novel synthesis pathways for benzamide-based 5-aminopyrazoles and their heterocyclic derivatives have been explored for their remarkable anti-avian influenza virus activity, indicating the potential of these compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Pharmacological Applications

Several studies have synthesized and evaluated compounds for their antimicrobial and antibacterial activities, showcasing the potential of these chemical structures in developing new therapeutic agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and showed potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020). Another study focused on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating the versatility of these compounds in developing substances with potential antibacterial properties (Eleev, Kutkin, & Zhidkov, 2015).

Analytical and Material Science Applications

Compounds with similar structures have been used in the development of fluorescent logic gates, indicating applications beyond pharmacology. Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates have been designed, suggesting potential uses in sensing and molecular electronics (Gauci & Magri, 2022).

Safety and Hazards

As with any chemical compound, handling “5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .

Future Directions

The study of “5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one” and similar compounds could potentially lead to the discovery of new chemical reactions, synthetic methods, or biological activities. Future research could also focus on determining the physical and chemical properties of this compound, as well as its safety and environmental impact .

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-18-6-8-19(9-7-18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZGWPRIBHQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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